molecular formula C23H24N2O3S B2824647 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 898459-24-0

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2824647
CAS RN: 898459-24-0
M. Wt: 408.52
InChI Key: XUTOGHCJZCZTIE-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound is a type of benzamide derivative that exhibits potent biological activity, making it an attractive candidate for use in scientific research.

Scientific Research Applications

Antioxidant Activity

One significant application of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide and its derivatives is in the field of antioxidant research. Aziz et al. (2021) designed and synthesized a series of novel indole-based heterocycles, including derivatives similar to this compound, to investigate their antioxidant activities. These compounds showed promising results as efficient antioxidants, particularly against ABTS (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid), indicating their potential in medicinal chemistry for optimizing antioxidant compounds (Aziz et al., 2021).

Antibacterial Properties

Compounds structurally related to this compound have been explored for their antibacterial properties. Ravichandiran et al. (2015) synthesized and characterized a series of naphthalene-1,4-dione derivatives, revealing their potential as antibacterial agents against Proteus vulgaris. These findings demonstrate the compound's relevance in the development of new antibacterial treatments (Ravichandiran et al., 2015).

Psychoactive Properties

The psychoactive properties of compounds structurally akin to this compound have been a subject of study. For instance, Blair et al. (1999) investigated thienopyrroles, potential bioisosteres of N,N-dimethyltryptamine, and observed their impact on serotonin receptors. Although these compounds did not exhibit LSD-like effects, they showed significant affinity towards the 5-HT1A receptor, suggesting their potential in developing compounds targeting specific serotonin receptors (Blair et al., 1999).

Anticonvulsant Properties

Compounds with structural similarities to this compound have been explored for their anticonvulsant properties. Sych et al. (2018) synthesized a thiadiazole derivative that demonstrated high anticonvulsive activity in comparison to traditional drugs, indicating its potential for further preclinical studies in anticonvulsant therapy (Sych et al., 2018).

Cancer Treatment

In the realm of cancer treatment, research has been conducted on derivatives structurally similar to this compound. For example, Podolsky et al. (2017) studied 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, revealing their promising anti-amnesic activity and potential as psychoactive compounds, which can be explored further for their utility in cancer therapy (Podolsky et al., 2017).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-20-10-9-17(14-21(20)28-2)23(26)24-15-19(22-8-5-13-29-22)25-12-11-16-6-3-4-7-18(16)25/h3-10,13-14,19H,11-12,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTOGHCJZCZTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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